molecular formula C8H9NO4S B12945481 (S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid

(S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid

Cat. No.: B12945481
M. Wt: 215.23 g/mol
InChI Key: UYFUDDCSLFGVGW-LURJTMIESA-N
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Description

(S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid is a thiophene derivative with a unique structure that includes both amino and carboxylic acid functional groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their aromatic and heterocyclic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial in industrial settings to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where thiophene acts as an electron-rich aromatic system.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

(S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The thiophene ring’s aromatic nature also enables π-π interactions with other aromatic systems, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and carboxylic acid groups, along with the thiophene ring, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

5-[(2S)-2-amino-2-carboxyethyl]thiophene-3-carboxylic acid

InChI

InChI=1S/C8H9NO4S/c9-6(8(12)13)2-5-1-4(3-14-5)7(10)11/h1,3,6H,2,9H2,(H,10,11)(H,12,13)/t6-/m0/s1

InChI Key

UYFUDDCSLFGVGW-LURJTMIESA-N

Isomeric SMILES

C1=C(SC=C1C(=O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(SC=C1C(=O)O)CC(C(=O)O)N

Origin of Product

United States

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